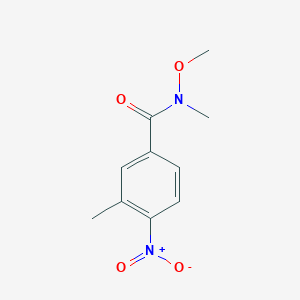

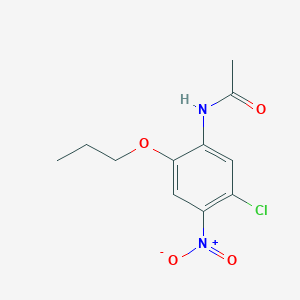

N-甲氧基-N,3-二甲基-4-硝基苯甲酰胺

货号 B2888972

CAS 编号:

1221342-55-7

分子量: 224.216

InChI 键: LPTOOTBXPCZWMJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“N-methoxy-N,3-dimethyl-4-nitrobenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methoxy-N,3-dimethyl-4-nitrobenzamide” are not specified in the available resources .科学研究应用

结构和化学性质

- X 射线衍射研究:N-氯代-N-甲氧基-4-硝基苯甲酰胺与 N-甲氧基-N,3-二甲基-4-硝基苯甲酰胺密切相关,已使用 X 射线衍射对其进行了研究。这项研究揭示了 O-N-Cl 部分中酰胺氮原子的高锥体度 (Shtamburg 等人,2012 年)。

合成和反应性

- 环金属配合物的形成:N-甲氧基-4-硝基苯甲酰胺可以与某些金属化合物反应,形成环金属化的铑、铱和钌配合物。这些配合物已被确定为 C-H 键官能化反应中的关键催化中间体 (Zhou 等人,2018 年)。

- 杂环化合物的合成:该化合物已用于合成各种杂环化合物,例如 5-氨基-2-甲氧基苯甲酰胺,展示了其在有机合成中的多功能性 (Valenta 等人,1990 年)。

光反应性聚合物

- 光可切换聚合物的开发:N,N-二甲基-N-[3-(甲基丙烯酰氨基) 丙基]-N-[2-[(2-硝基苯基)甲氧基]-2-氧代-乙基] 氯化铵,一种相关化合物,展示了在光照射下从阳离子形式切换到两性离子形式的能力。此特性对于 DNA 凝聚和释放以及改变抗菌活性等应用具有重要意义 (Sobolčiak 等人,2013 年)。

缓蚀

- 钢中的缓蚀:研究表明,与 N-甲氧基-N,3-二甲基-4-硝基苯甲酰胺具有结构相似性的化合物,例如 N-(4-硝基苯基)苯甲酰胺,在抑制低碳钢腐蚀方面是有效的。这表明相关化合物在材料科学中的潜在应用 (Mishra 等人,2018 年)。

安全和危害

属性

IUPAC Name |

N-methoxy-N,3-dimethyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-7-6-8(10(13)11(2)16-3)4-5-9(7)12(14)15/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTOOTBXPCZWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-N,3-dimethyl-4-nitrobenzamide | |

Synthesis routes and methods

Procedure details

Triethylamine (7.6 mL, 54.651 mmol) was added slowly to a mixture of 3-methyl-4-nitrobenzoic acid (5 g, 27.326 mmol), N,O-dimethylhydroxylamine hydrochloride (2.99 g, 30.058 mmol), and EDCI (6.28 g, 32.791 mmol) in DCM (30 mL). The mixture was stirred at room temperature overnight, quenched with saturated aqueous NaHCO3 and stirred at room temperature for 30 minutes. Water (50 mL) was added followed by additional DCM. The mixture was stirred for 10 minutes and layers were separated. The aqueous layer was again extracted with DCM. The combined organic layer was dried over Na2SO4, then filtered. The solvent was removed and the residual oil chromatographed (DCM/EtOAc) to provide the product as a white solid.

Citations

For This Compound

1

Citations

Chromo‐Fluorogenic Detection of Nerve‐Agent Mimics Using Triggered Cyclization Reactions in Push–Pull Dyes - Costero - 2010 - Chemistry – An Asian Journal - Wiley Online …

Number of citations: 53

onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2888897.png)

![2-(methylsulfanyl)-N-[3-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2888900.png)

![N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2888901.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2888902.png)

![1-ethyl-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2888907.png)

![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888908.png)

![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)